1-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Physicochemical Profiling Medicinal Chemistry Lead Optimization

The compound 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine (CAS 1270492-87-9; molecular formula C10H13F2N; MW 185.21 g/mol) is a primary aliphatic amine bearing a 2,6-difluorophenyl substituent at the α-position of an isobutylamine scaffold. The presence of the 2,6-difluorophenyl motif—two electron-withdrawing fluorine atoms ortho to the point of attachment to the chiral benzylic carbon—imparts distinct electronic, steric, and metabolic stability properties compared to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
Cat. No. B13256378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-2-methylpropan-1-amine
Molecular FormulaC10H13F2N
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(C=CC=C1F)F)N
InChIInChI=1S/C10H13F2N/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3
InChIKeyDLJIDWFDHWTCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine: A Strategic Fluorinated Phenylalkylamine Building Block


The compound 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine (CAS 1270492-87-9; molecular formula C10H13F2N; MW 185.21 g/mol) is a primary aliphatic amine bearing a 2,6-difluorophenyl substituent at the α-position of an isobutylamine scaffold [1]. The presence of the 2,6-difluorophenyl motif—two electron-withdrawing fluorine atoms ortho to the point of attachment to the chiral benzylic carbon—imparts distinct electronic, steric, and metabolic stability properties compared to non-fluorinated or mono-fluorinated analogs [2]. This chiral amine is commercially available as a free base (CAS 1270492-87-9) and as its hydrochloride salt (CAS 1864052-31-2) at typical purities of ≥95% .

Chiral benzylic amine for stereoselective synthesis
2,6-difluoro pattern supports metabolic stability context
Free base and HCl salt forms available

Why 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine Cannot Be Replaced by Generic Phenylalkylamines


Phenylalkylamine scaffolds with subtle variations in fluorine substitution pattern and alkyl chain architecture exhibit divergent reactivity, receptor-binding profiles, and ADME properties that preclude simple substitution. The 2,6-difluoro configuration creates a unique electron-deficient aromatic ring that lowers the pKa of the adjacent benzylic amine (enhancing its utility as a neutral nucleophile under physiological conditions) while simultaneously blocking oxidative metabolism at both ortho positions [1]. Comparative studies on related scaffolds demonstrate that shifting fluorine atoms from the 2,6- to the 2,4- or 3,5-positions results in altered LogP and drastically different metabolic stability profiles [2]. The benzylic amine connectivity (Ar-CH(NH2)-iPr) also distinguishes it from positional isomers such as 2-(2,6-difluorophenyl)-2-methylpropan-1-amine (CAS 1216581-83-7), which positions the amine further from the aromatic ring, affecting both conformational flexibility and hydrogen-bonding geometry .

Target
2,6-difluorophenyl; chiral α-amine
Alternative
Non-fluorinated or mono-fluoro phenylalkylamines
Altered pKa and metabolic liability may shift ADME profile; amine basicity and clearance can differ significantly.
Target
Benzylic amine (chiral), 2,6-F2
Alternative
2-(2,6-Difluorophenyl)-2-methylpropan-1-amine (achiral) or 2,4-difluoro regioisomer
Loss of chirality or altered fluorine geometry removes stereochemical control and may reduce metabolic stability advantage.

Comparative Evidence Guide for 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine Against Closest Analogs


2,6-Difluoro Substitution Lowers Amine pKa Versus Non-Fluorinated and Mono-Fluoro Analogs

The electron-withdrawing effect of the 2,6-difluorophenyl group reduces the basicity of the α-amine relative to non-fluorinated 1-phenyl-2-methylpropan-1-amine. While experimentally measured pKa data for this exact scaffold remain sparse, the predicted pKa of the conjugate acid for 1-(2,6-difluorophenyl)-2-methylpropan-1-amine is estimated at approximately 8.2 ± 0.3 (based on the structurally related 2,6-difluorobenzylamine, which has an experimental pKa of 8.21 ± 0.10) . This contrasts with the higher pKa (~9.5–10) expected for non-fluorinated 1-phenyl-2-methylpropan-1-amine [1]. The lower pKa enhances the fraction of neutral amine at physiological pH, which can improve passive membrane permeability and reduce lysosomal trapping.

Amine pKa shift
Class-level inference
Target predicted pKa(H) ≈ 8.2 vs comparator ≈ 9.5–10; ΔpKa ≈ –1.3 to –1.8
Supports neutral amine fraction review at physiological pH
Predicted value; experimental data sparse
Physicochemical Profiling Medicinal Chemistry Lead Optimization

2,6-Difluorophenyl Motif Confers Metabolic Stability Advantage Over Non-Fluorinated and Mono-Fluorinated Phenyl Analogs

A systematic pairwise analysis of human liver microsomal (HLM) clearance data across >150,000 compounds demonstrated that ortho-substituted fluorine atoms on a phenyl ring significantly reduce intrinsic clearance (CLint) compared to unsubstituted phenyl, whereas meta-fluorination increases clearance [1]. The 2,6-difluorophenyl motif blocks both ortho positions—the primary sites of CYP450-mediated aromatic oxidation—thereby reducing Phase I metabolic liability. In the specific context of 2,6-difluorophenylalkylamines (DABO and F2-NH-DABO series targeting HIV-1 reverse transcriptase), compounds bearing the 2,6-difluorophenyl-alkyl substituent displayed favorable in vitro stability profiles compared to non-fluorinated counterparts [2]. While direct microsomal stability data (e.g., HLM t½ or CLint) for unmodified 1-(2,6-difluorophenyl)-2-methylpropan-1-amine have not been published, the class-level evidence strongly supports the metabolic advantage of this specific substitution pattern.

Metabolic stability trend
Class-level inference
Ortho-F lowers HLM CLint; meta-F increases clearance (p
Supports metabolic stability screening context
Direct data for exact scaffold not published
Chiral vs achiral analog
Cross-study comparable
Chiral benzylic amine enables enantioselective SAR; achiral positional isomer (CAS 1216581-83-7) lacks stereochemical control
Supports enantioselective synthesis workflow
Related inhibitors: CDK2 IC50 9 nM, HIV-1 EC50 40–90 nM (context only)
2,6-F2 motif validation
Class-level inference
Present in potent kinase (InsR IC50 25 nM) and NNRTI inhibitors; >1000-fold kinase selectivity reported
Supports privileged building block selection
Multi-target evidence; direct data on unmodified amine not shown
Salt form solubility
Supporting evidence
HCl salt enhances aqueous solubility vs free base; quantitative data not public
Supports formulation choice for biological assays
Data to verify; choose form based on buffer needs
Regioisomer divergence
Head-to-head
CAS 1270492-87-9 has chiral benzylic amine + 2,6-F2; isomers sacrifice chirality or fluorine pattern
Regioisomer choice directly impacts synthetic and ADME outcomes
Structural comparison; clearance trends differ by fluorine position
Drug Metabolism Microsomal Stability ADME

Chiral Benzylic Amine Architecture Enables Stereospecific Binding in Kinase and HIV-RT Inhibitor Pharmacophores

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine contains a chiral center at the benzylic carbon (α to the amine), enabling resolution into (R)- and (S)-enantiomers. The (1R)-enantiomer is catalogued as PubChem CID 95324835 [1]. This stereochemistry is critical because related 2,6-difluorophenyl-alkylamine scaffolds serve as key pharmacophoric elements in several potent inhibitor series. In 1H-pyrazolo[3,4-b]pyridine CDK inhibitors, the 2,6-difluorophenyl substituent was found to be critical for potent activity, with the (R)-enantiomer showing CDK2/cycE IC50 = 9 nM [2]. In the F2-NH-DABO series of HIV-1 NNRTIs, the 6-[1-(2,6-difluorophenyl)ethyl] substituent afforded compounds with anti-HIV-1 EC50 values of 40–90 nM and selectivity indices ≥5000 [3]. By contrast, the positional isomer 2-(2,6-difluorophenyl)-2-methylpropan-1-amine (CAS 1216581-83-7) relocates the amine to a non-chiral quaternary center, eliminating stereochemical control over target engagement .

Chiral vs achiral analog
Cross-study comparable
Chiral benzylic amine enables enantioselective SAR; achiral positional isomer (CAS 1216581-83-7) lacks stereochemical control
Supports enantioselective synthesis workflow
Related inhibitors: CDK2 IC50 9 nM, HIV-1 EC50 40–90 nM (context only)
Chiral Synthesis Kinase Inhibition NNRTI

2,6-Difluorophenyl Group Is a Privileged Motif in Kinase and HIV-1 NNRTI Pharmacophores, Validated Across Multiple Chemical Series

The 2,6-difluorophenyl moiety is recurrently selected in potent inhibitor pharmacophores, providing a validated precedent for 1-(2,6-difluorophenyl)-2-methylpropan-1-amine as a privileged building block. GSK1904529A, a dual IGF-1R/InsR kinase inhibitor bearing an N-(2,6-difluorophenyl) substituent, exhibits IC50 values of 25 nM (InsR) and 27 nM (IGF-1R) in cell-free assays, with >1,000-fold selectivity over 45 other kinases [1]. The 2,6-difluorophenyl group forms key hydrophobic and H-bond interactions within the ATP-binding pocket, as confirmed by co-crystal structures of CDK2-inhibitor complexes where the 2,6-difluorophenyl substitution was deemed critical for potency [2]. In the HIV-1 NNRTI field, 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (F2-S-DABOs) containing the 2,6-difluorophenyl-alkyl fragment displayed anti-HIV-1 activities significantly exceeding those of uracil-based analogs [3]. This multi-target validation across distinct therapeutic areas and chemotypes provides strong rationale for incorporating 1-(2,6-difluorophenyl)-2-methylpropan-1-amine into novel inhibitor design.

2,6-F2 motif validation
Class-level inference
Present in potent kinase (InsR IC50 25 nM) and NNRTI inhibitors; >1000-fold kinase selectivity reported
Supports privileged building block selection
Multi-target evidence; direct data on unmodified amine not shown
Kinase Inhibition HIV-1 NNRTI Anticancer

Hydrochloride Salt Form Enhances Aqueous Solubility for Biological Assays Versus Free Base

The hydrochloride salt of 1-(2,6-difluorophenyl)-2-methylpropan-1-amine (CAS 1864052-31-2; MW 221.67 g/mol) offers improved aqueous solubility relative to the free base (CAS 1270492-87-9), a critical consideration for in vitro biological assays . This is consistent with the general behavior of 2,6-difluorophenylalkylamines, where hydrochloride salt formation enhances solubility in aqueous buffers . By contrast, the free base form is more suitable for organic reactions requiring anhydrous conditions. The availability of both forms provides formulation flexibility not available for analogs that are only supplied in a single form.

Salt form solubility
Supporting evidence
HCl salt enhances aqueous solubility vs free base; quantitative data not public
Supports formulation choice for biological assays
Data to verify; choose form based on buffer needs
Formulation Solubility Salt Selection

Regioisomeric 2,6-Difluorophenyl Amines Exhibit Divergent Physical Properties and Synthetic Utility

Three regioisomeric C10H13F2N amines—1-(2,6-difluorophenyl)-2-methylpropan-1-amine (CAS 1270492-87-9), 2-(2,6-difluorophenyl)-2-methylpropan-1-amine (CAS 1216581-83-7), and 1-(2,4-difluorophenyl)-2-methylpropan-1-amine (CAS 1021001-13-7)—are all commercially available but differ fundamentally in amine connectivity and fluorine geometry [1]. The target compound (CAS 1270492-87-9) features a benzylic amine with a chiral α-carbon, enabling enantioselective derivatization. CAS 1216581-83-7 has the amine on a quaternary carbon, eliminating chirality and altering the trajectory of the amine nucleophile. CAS 1021001-13-7 shifts fluorine substitution to the 2,4-positions, which changes the electronic and steric profile of the aromatic ring and is anticipated to alter metabolic stability relative to the 2,6-difluoro pattern based on the established ortho- vs. meta-fluorination clearance trends [2].

Regioisomer divergence
Head-to-head
CAS 1270492-87-9 has chiral benzylic amine + 2,6-F2; isomers sacrifice chirality or fluorine pattern
Regioisomer choice directly impacts synthetic and ADME outcomes
Structural comparison; clearance trends differ by fluorine position
Regioisomer Comparison Synthetic Chemistry Building Block Selection

High-Impact Application Scenarios for 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine in Drug Discovery and Chemical Biology


Stereospecific Synthesis of Kinase Inhibitors Requiring a 2,6-Difluorophenyl-alkylamine Pharmacophore

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize the chiral benzylic amine of 1-(2,6-difluorophenyl)-2-methylpropan-1-amine to introduce a stereochemically defined 2,6-difluorophenyl-alkyl fragment. This strategy is directly supported by the 2,6-difluorophenyl-substituted CDK2 inhibitors (IC50 = 9 nM) and dual IGF-1R/InsR inhibitors (IC50 = 25–27 nM) where the 2,6-difluoro motif is essential for potency [1][2]. The amine handle enables facile coupling to carboxylic acids, sulfonyl chlorides, or isocyanates to generate libraries of kinase-targeted compounds.

Design of Next-Generation HIV-1 NNRTIs Active Against Drug-Resistant Variants

The 2,6-difluorophenyl-alkylamine fragment is a core component of F2-NH-DABO and F2-S-DABO NNRTIs that retain activity against the Y181C drug-resistant variant [1]. Incorporating 1-(2,6-difluorophenyl)-2-methylpropan-1-amine into the 6-position of the dihydropyrimidinone core (via the amine as a synthetic handle) could yield novel NNRTIs with improved resistance profiles. The precedent of EC50 values of 40–90 nM and selectivity indices ≥5000 in related series establishes a clear benchmark [2].

Physicochemical Optimization of CNS-Penetrant Drug Candidates via Fluorine-Mediated pKa Modulation

Drug discovery programs targeting CNS indications require amines with reduced basicity to minimize P-glycoprotein efflux and lysosomal trapping. The 2,6-difluorophenyl substitution lowers the predicted amine pKa by approximately 1.3–1.8 units compared to non-fluorinated analogs [1], increasing the fraction of neutral, membrane-permeable species at physiological pH. This compound can serve as a starting scaffold or reference standard for pKa-modulated CNS lead optimization campaigns.

Metabolic Stability-Guided Fragment Growing Using the 2,6-Difluorophenyl Motif

The dual ortho-fluorine substitution blocks primary sites of CYP-mediated aromatic hydroxylation, as demonstrated in large-scale pairwise HLM clearance analyses [1]. Structure-based drug design teams can use 1-(2,6-difluorophenyl)-2-methylpropan-1-amine as a metabolically stabilized fragment for growing or linking strategies, confident that the 2,6-difluoro pattern provides a statistically significant reduction in intrinsic clearance compared to non-fluorinated or meta-fluorinated phenyl groups.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Chiral benzylic amine handle
Enantioselective coupling efficiency
HIV-1 NNRTI design
2,6-difluorophenyl-alkylamine fragment
Resistance profile context
CNS candidate pKa modulation
Reduced amine basicity
Permeability and trapping review
Metabolic stability-guided design
Ortho-fluorine blocking pattern
Intrinsic clearance context
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